molecular formula C22H23FN4O2S B3413528 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide CAS No. 946238-82-0

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide

Cat. No.: B3413528
CAS No.: 946238-82-0
M. Wt: 426.5 g/mol
InChI Key: UJTPGZCTIFQHMN-UHFFFAOYSA-N
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Description

This compound belongs to the benzene sulfonamide class, featuring a pyridazine core substituted with an azepane ring (7-membered saturated amine) at position 6. The sulfonamide group is attached to a phenyl ring at position 4, with a fluorine substituent at position 3 of the benzene ring. Its molecular formula is C₂₂H₂₂FN₄O₂S, yielding a molecular weight of 425.5 g/mol (calculated).

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c23-18-6-5-7-20(16-18)30(28,29)26-19-10-8-17(9-11-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPGZCTIFQHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or esters. The azepane moiety is then introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring, which can be carried out using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated sulfonamide derivatives.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridazine ring is known for its ability to interact with various biological targets, while the sulfonamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparisons

Compound Name (Example ID) Molecular Formula Molecular Weight (g/mol) Sulfonamide Substituent logP/logD Key Structural Differences
Target Compound C₂₂H₂₂FN₄O₂S 425.5 3-fluorobenzene ~5.2 Reference structure
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluoro-3-(trifluoromethyl)benzene-1-sulfonamide (G620-0403) C₂₃H₂₂F₄N₄O₂S 494.51 4-fluoro-3-(trifluoromethyl)benzene 5.81/5.79 Trifluoromethyl group increases lipophilicity and steric bulk
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide C₂₂H₂₂FN₄O₂S 425.5 4-fluorobenzene N/A Meta-substituted phenyl ring (3-position) may reduce target affinity vs. para-substituted analogs
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₃H₂₆N₄O₂S 438.55 Tetrahydronaphthalene-2-sulfonamide N/A Bulky bicyclic substituent increases molecular weight and steric hindrance
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide (G620-0473) C₂₄H₂₈N₄O₂S 436.58 2,4-dimethylbenzene N/A Methyl groups enhance hydrophobicity (logP >6 estimated) but reduce polarity

Key Findings:

Substituent Effects on Lipophilicity: The trifluoromethyl group in G620-0403 raises logP to 5.81, significantly higher than the target compound’s estimated ~5.2. This modification may improve blood-brain barrier penetration but reduce aqueous solubility (logSw = -6.01 for G620-0403) .

Positional Isomerism :

  • The meta-substituted analog (3-phenyl) in lacks data on biological activity but is hypothesized to exhibit weaker target binding compared to the para-substituted (4-phenyl) target compound due to altered spatial orientation .

Bulkier Substituents :

  • The tetrahydronaphthalene-sulfonamide analog () introduces steric hindrance, which may interfere with target interactions despite similar molecular weight .

Therapeutic Implications :

  • Pyridazine-based sulfonamides are frequently explored as autotaxin (ATX) inhibitors for fibrotic diseases (e.g., ). The target compound’s fluorine substituent may enhance electronegativity, improving hydrogen bonding with targets compared to methyl or methoxy analogs .

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyridazine ring, an azepane moiety, and a sulfonamide group. The synthesis typically involves multiple steps, starting with the preparation of the pyridazine ring and azepane moiety, followed by coupling these intermediates under controlled conditions to form the final compound. Common reagents include halogenated compounds, sulfonyl chlorides, and amines, with reaction conditions optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function, leading to alterations in cellular signaling pathways.

Enzyme Inhibition

Research indicates that derivatives of pyridazine compounds exhibit significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, studies have shown that certain pyridazine derivatives can act as selective, reversible inhibitors of MAO-B with IC50 values in the low micromolar range. The most potent inhibitors demonstrated an IC50 value of 0.013 µM for MAO-B, indicating strong potential for neuroprotective applications in diseases like Alzheimer’s .

CompoundIC50 (µM)Selectivity Index (SI)
T60.013120.8
T30.039107.4

Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed that while some derivatives caused significant cell death at higher concentrations, others like T6 exhibited minimal cytotoxic effects even at elevated doses. This suggests that T6 could be a safer candidate for therapeutic applications compared to others .

CompoundIC50 (µM)Cytotoxicity Level
T327.05High
T6120.6Low

Case Studies and Research Findings

  • Pyridazine Derivatives : A study focused on the design and synthesis of various pyridazine derivatives highlighted their potential as MAO inhibitors. The findings indicated that structural modifications significantly affect inhibitory potency and selectivity .
  • Reversibility Studies : Reversibility studies demonstrated that inhibition by certain derivatives could be reversed through dialysis, suggesting a competitive inhibition mechanism rather than irreversible binding .
  • Molecular Docking Simulations : Molecular docking studies provided insights into the binding affinities of these compounds with MAO-B, supporting experimental findings regarding their inhibitory activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-fluorobenzene-1-sulfonamide

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